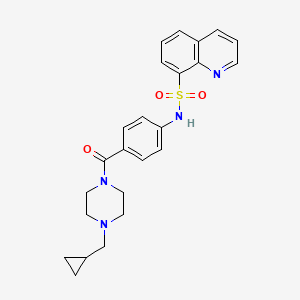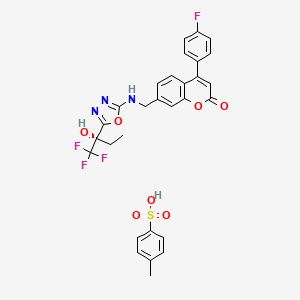![molecular formula C23H26BrFN4O2 B609138 (S)-4-溴-N-(1-(1-(3-氟苯基)-4-氧代-1,3,8-三氮螺[4.5]癸-8-基)丙-2-基)苯甲酰胺 CAS No. 1426916-00-8](/img/structure/B609138.png)
(S)-4-溴-N-(1-(1-(3-氟苯基)-4-氧代-1,3,8-三氮螺[4.5]癸-8-基)丙-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule with several functional groups. It contains a spiro[4.5]decan ring, a bromobenzene ring, a fluorophenyl ring, and an amide group . The presence of these functional groups suggests that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of the spiro[4.5]decan ring and various substituents . The bromine and fluorine atoms could potentially influence the electronic properties of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine and fluorine atoms could increase its density and possibly its boiling and melting points compared to similar compounds without these halogens .科学研究应用
Inhibition of Phospholipase D (PLD)
ML299 is known to be a dual PLD1/2 inhibitor . Phospholipase D is an enzyme involved in the regulation of various cellular processes, including cell proliferation, migration, and survival . By inhibiting this enzyme, ML299 can potentially influence these processes.
2. Decreasing Invasive Migration in Glioblastoma Cells Research has shown that ML299 can decrease invasive migration in U87-MG glioblastoma cells . This suggests that ML299 could potentially be used in the treatment of glioblastoma, a type of brain cancer.
3. Drug Metabolism and Pharmacokinetics (DMPK) Studies ML299 has been used in DMPK studies to understand its absorption, distribution, metabolism, and excretion . This is crucial in determining the drug’s efficacy and safety.
Caspase 3/7 Activation
ML299 has been found to activate caspase 3/7 . Caspases are a family of protease enzymes that play essential roles in programmed cell death (apoptosis). Therefore, ML299 could potentially be used to induce apoptosis in cancer cells.
Protein Binding Studies
The protein binding properties of ML299 have been studied in rat plasma . Understanding how a drug binds to proteins in the blood can provide important information about its pharmacokinetics and pharmacodynamics.
Development of Selective Inhibitors
ML299 has been used in the development of selective inhibitors for PLD1 and PLD2 . These inhibitors can be used to study the specific roles of these enzymes in various cellular processes.
作用机制
Target of Action
ML299 primarily targets phospholipases D1 and D2 . These enzymes play a crucial role in lipid signaling pathways, catalyzing the hydrolysis of phosphatidylcholine into choline and phosphatidic acid .
Mode of Action
ML299 acts as a selective allosteric modulator and a dual inhibitor of phospholipases D1 and D2 . It binds to these enzymes and inhibits their activity, with IC50 values of 6 and 12 nM, respectively .
Biochemical Pathways
By inhibiting phospholipases D1 and D2, ML299 disrupts the normal function of lipid signaling pathways . This can lead to a decrease in the production of phosphatidic acid, a key second messenger in these pathways .
Pharmacokinetics
It’s known that ml299 is active in vivo , suggesting that it has suitable bioavailability.
Result of Action
The inhibition of phospholipases D1 and D2 by ML299 leads to a decrease in invasive migration in U87-MG glioblastoma cells . It also increases caspase 3/7 activity in serum-free conditions , indicating that it may induce apoptosis in certain cell types.
属性
IUPAC Name |
4-bromo-N-[(2S)-1-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]propan-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26BrFN4O2/c1-16(27-21(30)17-5-7-18(24)8-6-17)14-28-11-9-23(10-12-28)22(31)26-15-29(23)20-4-2-3-19(25)13-20/h2-8,13,16H,9-12,14-15H2,1H3,(H,26,31)(H,27,30)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKXAYJUFUZBMA-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC2(CC1)C(=O)NCN2C3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCC2(CC1)C(=O)NCN2C3=CC(=CC=C3)F)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-bromo-N-(1-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)propan-2-yl)benzamide | |
Q & A
Q1: What is the mechanism of action of ML299?
A1: ML299 inhibits both PLD1 and PLD2 enzymes. While the exact binding mode is not fully elucidated in the provided abstracts, research suggests that ML299 interacts with the catalytic domain of these enzymes . This interaction disrupts the enzyme's ability to catalyze the production of phosphatidic acid (PA), a crucial secondary messenger involved in various cellular processes, including cell growth, survival, and migration.
Q2: What is the significance of inhibiting PLD1 and PLD2?
A2: PLD1 and PLD2 are implicated in several diseases, including cancer. Inhibiting these enzymes could potentially disrupt tumor growth and invasion . Therefore, dual PLD1/2 inhibitors like ML299 hold promise as potential therapeutic agents for diseases where these enzymes play a crucial role.
Q3: What in vitro data supports the efficacy of ML299?
A3: Research demonstrates that ML299 effectively decreased the invasive migration of U87-MG glioblastoma cells . This finding suggests that ML299 could potentially limit the spread of glioblastoma, a highly aggressive brain cancer.
Q4: Are there any insights into the pharmacokinetic properties of ML299?
A4: While specific details are not provided in the abstracts, research suggests that ML299 exhibits favorable pharmacokinetic properties in mice. Notably, it demonstrates good exposure in the lungs, plasma, and brain following intraperitoneal administration . This finding is particularly relevant for potentially targeting brain tumors like glioblastoma. Further research is needed to determine the pharmacokinetic profile and safety profile of ML299 in other animal models and eventually in humans.
Q5: What is the significance of the crystal structures of human PLD1 and PLD2?
A5: The successful crystallization of the catalytic domains of human PLD1 and PLD2 represents a significant advancement in understanding these enzymes . These structures provide valuable insights into the differences between prokaryotic and eukaryotic PLD enzymes and pave the way for structure-based drug discovery efforts targeting this enzyme family.
Q6: How can the structural information be used for drug discovery?
A6: The crystal structures, combined with the understanding of inhibitor binding modes (such as that of ML299), enable researchers to identify key determinants of isoenzyme selectivity . This knowledge is invaluable for designing and optimizing future PLD inhibitors with enhanced potency and selectivity against specific isoforms, ultimately leading to more effective and targeted therapies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)


![{5-Chloro-2-[(Pentabromobenzyl)carbamoyl]phenoxy}acetic Acid](/img/structure/B609080.png)